
Trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane
Übersicht
Beschreibung
Trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane is a chlorosilane that forms a self-assembled monolayer (SAM) on a variety of substrates . It is majorly used to modify the surface with superhydrophobic properties . It is a biocompatible polymer with low surface energy .
Synthesis Analysis
The synthesis of Trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane involves the use of 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctene as a starting material . The process is carried out under an N2 atmosphere in a three-necked glass flask .Molecular Structure Analysis
The molecular formula of Trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane is C8H4Cl3F13Si . Its molecular weight is 481.541 . The linear formula is CF3(CF2)5CH2CH2SiCl3 .Chemical Reactions Analysis
Trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane is used in the silanization of silicon wafer . Self-assembled monolayers treated with this compound act as an anti-adhesive layer and release cured poly(dimethyl siloxanes) . It is also used to fabricate chemical surface patterns of self-assembled monolayers .Physical And Chemical Properties Analysis
Trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane has a boiling point of 76-80°C at 8 mmHg . Its density is 1.554 g/mL at 25°C . The refractive index is 1.338 (lit.) .Wissenschaftliche Forschungsanwendungen
Silanization of Silicon Wafers
This compound is used in the silanization of silicon wafers . Silanization is a process that involves the formation of a thin layer of silane on the surface of the wafer. This layer acts as a barrier and protects the wafer from environmental factors, thereby enhancing its durability and performance.
Formation of Self-Assembled Monolayers
The compound forms self-assembled monolayers (SAMs) on a variety of substrates . SAMs are layers of molecules that organize themselves into a specific pattern on a surface. These layers can be used to modify the surface properties of the substrate, such as its hydrophobicity, chemical reactivity, and biocompatibility.
Anti-Adhesive Layer Formation
When treated with this compound, self-assembled monolayers act as an anti-adhesive layer . This property is particularly useful in the manufacturing of microelectromechanical systems (MEMS) and nanoelectromechanical systems (NEMS), where it helps in the release of cured poly(dimethylsiloxanes) (PDMS).
Fabrication of Chemical Surface Patterns
The compound is also used to fabricate chemical surface patterns of self-assembled monolayers . These patterns can be used in a variety of applications, including biosensors, microarrays, and microfluidic devices.
Superhydrophobic Surface Modification
It is majorly used to modify the surface with superhydrophobic properties . Superhydrophobic surfaces have a water contact angle greater than 150 degrees, which makes them extremely water-repellent. This property is useful in a variety of applications, including self-cleaning surfaces, anti-icing surfaces, and oil-water separation.
Biocompatible Polymer
It is a biocompatible polymer with low surface energy . This makes it suitable for use in medical devices and implants, where it can help to reduce the body’s immune response and improve the device’s performance and lifespan.
Wirkmechanismus
Target of Action
The primary target of 1H,1H,2H,2H-Perfluorooctyltrichlorosilane is the surface of various substrates, such as silicon wafers . The compound is used to modify these surfaces, creating a self-assembled monolayer .
Mode of Action
1H,1H,2H,2H-Perfluorooctyltrichlorosilane interacts with its targets through a process known as silanization . In this process, the compound forms a self-assembled monolayer on the substrate surface . This monolayer acts as an anti-adhesive layer .
Result of Action
The application of 1H,1H,2H,2H-Perfluorooctyltrichlorosilane results in the formation of a self-assembled monolayer on the substrate surface . This monolayer acts as an anti-adhesive layer . It can also lead to the release of cured poly(dimethyl siloxanes) .
Action Environment
The action of 1H,1H,2H,2H-Perfluorooctyltrichlorosilane can be influenced by environmental factors. For instance, the compound is moisture-sensitive , and its reactivity can be affected by the presence of water. Additionally, the compound is incompatible with strong oxidizing agents, alcohols, acids, and bases .
Safety and Hazards
Zukünftige Richtungen
As Trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane is a biocompatible polymer with low surface energy , it has potential applications in the medical field, particularly in the development of medical devices. Its ability to form self-assembled monolayers can be utilized in various fields such as electronics and nanotechnology.
Eigenschaften
IUPAC Name |
trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl3F13Si/c9-25(10,11)2-1-3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)24/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PISDRBMXQBSCIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Si](Cl)(Cl)Cl)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F13CH2CH2SiCl3, C8H4Cl3F13Si | |
| Record name | Silane, trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50229163 | |
| Record name | Trichloro((perfluorohexyl)ethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50229163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane | |
CAS RN |
78560-45-9 | |
| Record name | (Tridecafluoro-1,1,2,2-tetrahydrooctyl)trichlorosilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78560-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trichloro((perfluorohexyl)ethyl)silane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078560459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trichloro((perfluorohexyl)ethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50229163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.749 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRICHLORO((PERFLUOROHEXYL)ETHYL)SILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25E5DZ5GL8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does PFOTS interact with surfaces to create superhydrophobicity?
A: PFOTS molecules chemically bond to hydroxyl groups (–OH) present on various substrates, including glass, silicon, metals, and polymers, through a process called silanization. This forms a self-assembled monolayer (SAM) where the perfluorinated tail of PFOTS, with its low surface energy, orients outwards. This creates a surface with extremely low affinity for water, leading to superhydrophobicity. [, , , , , , , , , ]
Q2: What are the typical water contact angles achieved on PFOTS-modified surfaces?
A: PFOTS modification typically yields water contact angles exceeding 150°, signifying superhydrophobicity. [, , , , , , , , , , , , , , ]
Q3: Does PFOTS modification only work for water repellency?
A: While renowned for superhydrophobicity, PFOTS can also contribute to superoleophobicity, particularly when combined with specific surface textures or nanoparticles. This dual repellency is beneficial in applications like anti-grease coatings and oil/water separation. [, , , , ]
Q4: Are there limitations to PFOTS-induced superhydrophobicity?
A: While effective, PFOTS-modified surfaces can lose their superhydrophobicity due to factors like mechanical wear, UV degradation, and chemical attack. Research focuses on enhancing the robustness of these surfaces for long-term applications. [, , , , , ]
Q5: Can the level of hydrophobicity be controlled on PFOTS-modified surfaces?
A: Yes, the degree of hydrophobicity can be fine-tuned by adjusting the concentration of PFOTS solution used during treatment. Higher concentrations generally lead to greater hydrophobicity. Additionally, the surface morphology, such as the presence of micro- or nano-scale structures, can significantly influence the contact angle and sliding angle, allowing for tailored water adhesion properties. [, , , , , ]
Q6: What is the molecular formula and weight of PFOTS?
A: The molecular formula of PFOTS is C8H4Cl3F13Si, and its molecular weight is 403.58 g/mol. [, ]
Q7: How is the chemical structure of PFOTS confirmed?
A: Techniques like X-ray photoelectron spectroscopy (XPS), Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the chemical structure and composition of PFOTS. [, , , ]
Q8: Is PFOTS compatible with a wide range of materials?
A: PFOTS demonstrates compatibility with various substrates, including metals like copper, zinc, and titanium alloys; polymers like polyethylene terephthalate; and inorganic materials like silica and titania. [, , , , , , , ]
Q9: How stable are PFOTS-modified surfaces under environmental conditions?
A: The stability of PFOTS-modified surfaces is a crucial aspect for real-world applications. While generally stable in ambient conditions, exposure to UV radiation, elevated temperatures, acidic or alkaline environments, and mechanical abrasion can degrade the PFOTS monolayer and diminish its hydrophobic properties. Research efforts are directed towards enhancing the durability and longevity of PFOTS coatings through various strategies, such as incorporating nanoparticles or developing more robust silane molecules. [, , , , ]
Q10: What are the potential applications of PFOTS-modified surfaces?
A10: The unique properties of PFOTS-modified surfaces have led to diverse applications, including:
- Self-cleaning surfaces: The "lotus leaf" effect created by superhydrophobicity enables water droplets to roll off, carrying away dust and contaminants. [, , ]
- Anti-corrosion coatings: Superhydrophobic surfaces can act as barriers, preventing contact between water and corrosive agents, thus protecting underlying substrates. [, ]
- Microfluidic devices: Precise control of liquid flow and droplet manipulation in microchannels for lab-on-a-chip devices. [, ]
- Oil/water separation: Selective separation of oil and water mixtures using membranes with PFOTS-modified surfaces. [, ]
- Anti-icing surfaces: Superhydrophobic surfaces can hinder ice formation by reducing water adhesion and promoting droplet roll-off. []
Q11: What are the future directions for research on PFOTS and related compounds?
A11: Future research will likely focus on:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



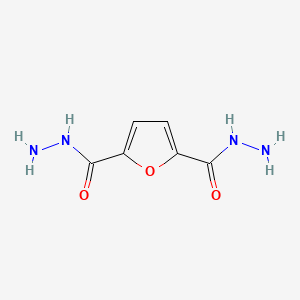
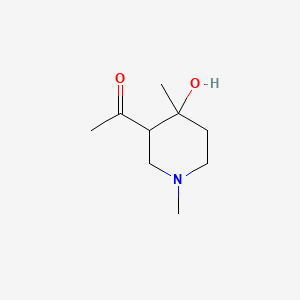
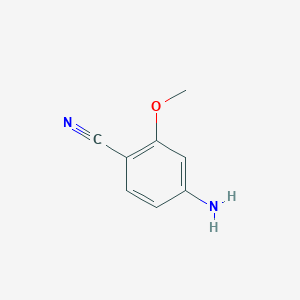

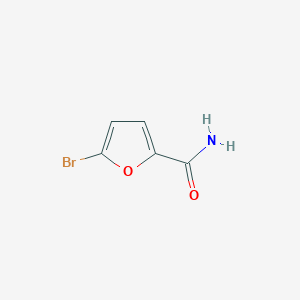
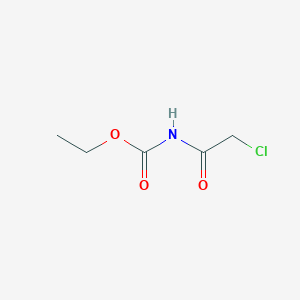

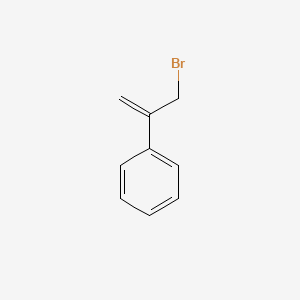

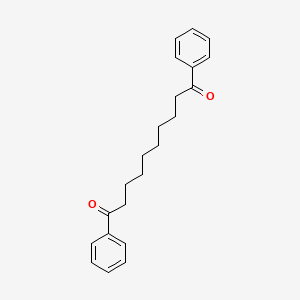
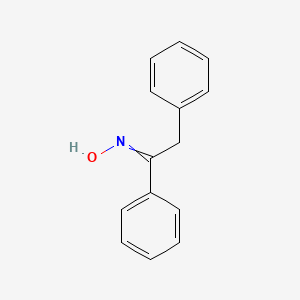
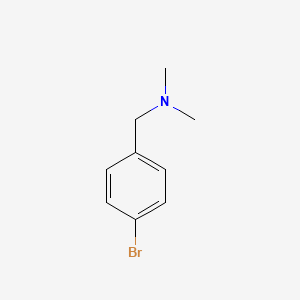
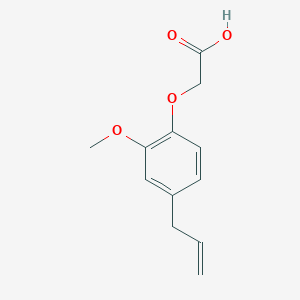
![Butyl 4-[(chloroacetyl)amino]benzoate](/img/structure/B1330269.png)